N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 4-bromophenyl group linked to an acetamide backbone, which is further connected to a substituted 2H-imidazole ring. The imidazole core is modified with 2,2-dimethyl and 4-methylphenyl substituents, while a sulfanyl bridge connects the acetamide moiety to the imidazole’s fourth position. This compound shares structural motifs with bioactive molecules, particularly N-substituted 2-arylacetamides, which are noted for their coordination capabilities and structural resemblance to benzylpenicillin derivatives .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIHTWAUSZZGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)Br)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the imidazole derivative with 2-chloroacetamide in the presence of a base to form the sulfanylacetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and bromophenyl groups. These interactions may modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogues varying in aromatic substituents, heterocyclic cores, and functional groups. Below is a detailed analysis:
Structural Analogues with Varied Aromatic Substituents
Key Examples :
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (): Differences: The acetamide’s aromatic group is 4-chlorophenyl instead of 4-bromophenyl. The imidazole ring has an allyl substituent at position 1, contrasting with the 2,2-dimethyl and 4-methylphenyl groups in the target compound. Implications: Halogen substitution (Br vs. Cl) may influence electronic properties and binding interactions.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Differences: Lacks the imidazole-sulfanyl moiety; instead, the acetamide is directly linked to a 3,4-difluorophenyl group. Implications: The absence of the heterocyclic core reduces molecular complexity and may limit coordination capabilities.
Heterocyclic Core Modifications
Key Examples :
- Differences : These Orco agonists feature a 1,2,4-triazole core instead of imidazole. For example, VUAA-1 has a pyridinyl-triazole system linked to ethylphenyl and acetamide groups.
- Implications : Triazole rings offer distinct electronic environments compared to imidazoles, which may affect binding to biological targets (e.g., insect olfactory receptors) .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (–6): Differences: The imidazole core is substituted with a methylsulfinyl group and a pyridyl ring, differing from the dimethyl and methylphenyl groups in the target compound.
Substituent Effects on Physicochemical Properties
Key Examples :
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ():
- Differences : Contains a triazole ring with dual sulfanyl groups and a 4-methylphenyl substituent.
- Implications : The additional sulfanyl group may increase lipophilicity, while the triazole core could alter metabolic stability compared to imidazole derivatives .
Nitrofurans and Nitrobenzenes (): Differences: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide feature nitro groups and thiazole cores, unlike the bromophenyl-imidazole system of the target. Implications: Nitro groups are associated with carcinogenicity in murine models, highlighting how core heterocycle and substituent choices dictate toxicity profiles .
Data Tables for Structural and Functional Comparison
Table 1: Comparison of Aromatic Substituents in Acetamide Derivatives
Table 2: Heterocyclic Core Variations
Biological Activity
N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound characterized by its complex structure, which includes a bromophenyl group, an imidazole ring, and a sulfanyl-acetamide linkage. This unique architecture suggests potential biological activities that warrant investigation.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20BrN3OS |
| Molecular Weight | 426.36 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial lipid biosynthesis and other cellular processes .
Anticancer Activity
The compound has been explored for its potential anticancer properties. In vitro studies have demonstrated that structural analogs can induce cytotoxic effects on cancer cell lines, such as MCF7 (human breast adenocarcinoma). These studies typically employ assays like the Sulforhodamine B (SRB) assay to evaluate cell viability and proliferation inhibition. The presence of the imidazole ring is believed to enhance these anticancer activities by facilitating interactions with specific molecular targets involved in cell cycle regulation and apoptosis.
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The imidazole moiety may interact with enzyme active sites, disrupting normal enzymatic function.
- Receptor Modulation : The bromophenyl group can facilitate binding to hydrophobic pockets in receptors, potentially modulating signal transduction pathways.
- Redox Activity : The sulfanyl group may participate in redox reactions, contributing to the compound's overall bioactivity.
Study 1: Antimicrobial Efficacy
A study published in 2019 evaluated various imidazole derivatives for their antimicrobial properties. Among the tested compounds, those structurally related to this compound exhibited promising results against both bacterial and fungal pathogens. The minimum inhibitory concentrations (MIC) were determined using a turbidimetric method, revealing effective concentrations ranging from 16 to 64 µg/mL for several derivatives .
Study 2: Anticancer Activity
In another study focusing on anticancer activity, derivatives similar to this compound were tested against the MCF7 cell line. The results indicated that certain compounds led to a significant reduction in cell viability at concentrations as low as 20 µM. Molecular docking studies suggested that these compounds could effectively bind to estrogen receptors, highlighting their potential as therapeutic agents in hormone-dependent cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and analytical methods to confirm the structural integrity of N-(4-bromophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Thioether bond formation between the imidazole sulfanyl group and the acetamide moiety under controlled pH and temperature (e.g., 60–80°C in polar aprotic solvents like DMF) .
- Use of catalysts such as triethylamine or DMAP to enhance reaction efficiency .
- Structural Confirmation :
- NMR Spectroscopy : and NMR to verify substituent positions and bond connectivity, particularly the imidazole ring and bromophenyl group .
- Mass Spectrometry (LCMS) : To confirm molecular weight and purity (>95%) .
- FT-IR : Identification of functional groups (e.g., C=O stretch in acetamide at ~1650 cm) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Structural analogs with imidazole-thioacetamide scaffolds show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disruption of membrane integrity .
- Anticancer Potential : Related compounds inhibit enzymes like α-glucosidase (IC values <10 µM) and tumor-associated kinases, suggesting apoptosis induction pathways .
- Anti-inflammatory Properties : Sulfanyl-acetamide derivatives reduce COX-2 expression in vitro, measured via ELISA .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C, monitored via HPLC to quantify degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : UV-vis spectroscopy under controlled light exposure to detect photodegradation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?
- Response Surface Methodology (RSM) : Vary factors like temperature, solvent ratio, and catalyst concentration to identify optimal conditions .
- Flow Chemistry : Continuous flow reactors improve reproducibility and scalability by maintaining precise control over reaction parameters (e.g., residence time, mixing efficiency) .
- Statistical Modeling : Use software like JMP or Minitab to analyze interactions between variables and predict maximum yield .
Q. What computational strategies are effective for studying its mechanism of action against biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., α-glucosidase) or receptors (e.g., EGFR) .
- MD Simulations : GROMACS or AMBER to simulate ligand-protein interactions over 100 ns, analyzing stability of binding poses .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- X-ray Crystallography : Use SHELXL for refining crystal structures to resolve ambiguities in NMR or IR interpretations .
- 2D NMR Techniques : - HSQC and HMBC to assign overlapping signals and confirm connectivity .
- Cross-Validation : Compare data with structurally similar compounds (e.g., bromophenyl-imidazole analogs) to identify consistent spectral patterns .
Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced efficacy?
- Key Modifications :
- Bromophenyl Group : Replacement with electron-withdrawing groups (e.g., -NO) improves antimicrobial activity but may reduce solubility .
- Imidazole Substituents : 2,2-Dimethyl groups enhance metabolic stability, while 4-methylphenyl optimizes hydrophobic interactions in enzyme pockets .
Q. What methodologies are recommended for scaling up synthesis while maintaining purity?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >98% purity .
- Quality Control : Validate batches using UPLC-MS and elemental analysis (C, H, N, S) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
